JNS 1-40
Description
JNS 1-40 is a synthetic covalent ligand optimized from its precursor, DKM 2-90, to selectively target the C377 residue of the PPP2R1A regulatory subunit of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor complex whose activity is frequently dysregulated in cancers such as triple-negative breast cancer (TNBC). This compound enhances PP2A activity, leading to downstream suppression of oncogenic AKT signaling, inhibition of cancer cell proliferation, and tumor growth in vivo .
Key biochemical features of this compound include:
Properties
Molecular Formula |
C17H16ClNO3 |
|---|---|
Molecular Weight |
317.77 |
IUPAC Name |
N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
InChI |
InChI=1S/C17H16ClNO3/c18-11-17(20)19(12-13-4-2-1-3-5-13)14-6-7-15-16(10-14)22-9-8-21-15/h1-7,10H,8-9,11-12H2 |
InChI Key |
POYZNHCCXQEULA-UHFFFAOYSA-N |
SMILES |
O=C(N(CC1=CC=CC=C1)C2=CC=C3OCCOC3=C2)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNS-1-40; JNS 1-40; JNS1-40 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Parameters of JNS 1-40 and Analogs
Structural Insights :
- This compound incorporates an N-benzyl group absent in DKM 2-90, enhancing hydrophobic interactions with PPP2R1A .
- Unlike the complex natural product withaferin A, this compound is synthetically tractable and lacks off-target reactivity with stress-response proteins (e.g., HSP90) .
Functional and Pharmacological Differences
(A) Target Engagement and Selectivity
(B) Downstream Signaling Effects
(C) In Vivo Performance
- Tumor Growth Inhibition : this compound reduced tumor volume from 800 mm³ to 350 mm³ in 15 days, while withaferin A achieved only 25% reduction at tolerated doses .
- Toxicity: No weight loss or organ damage observed in this compound-treated mice, whereas withaferin A caused hepatotoxicity at therapeutic doses .
Key Advantages of this compound
Enhanced Potency : 16-fold lower IC50 than DKM 2-90 due to optimized covalent binding .
Superior Selectivity : Minimal off-targets compared to natural products like withaferin A .
Robust In Vivo Activity : Sustained tumor suppression without toxicity, a critical improvement over predecessors .
Q & A
Q. What metadata should accompany this compound datasets for reproducibility?
- Methodological Answer : Public repositories (e.g., Zenodo) must include:
- Synthesis protocols (solid-phase peptide synthesis details).
- In vivo administration parameters (dose, frequency, route).
- Raw data (microscopy images, qPCR Ct values) and analysis scripts (R/Python) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
